molecular formula C15H9ClN8OS B5892904 3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B5892904
M. Wt: 384.8 g/mol
InChI Key: INOPNMULNHRKLS-UHFFFAOYSA-N
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Description

3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple fused rings, including triazole, tetrazole, and thiadiazole moieties

Preparation Methods

The synthesis of 3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step synthetic routes. The process often starts with the preparation of the core triazole and tetrazole rings, followed by the introduction of the chloromethoxyphenyl and pyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and methoxylating agents. The reaction conditions usually involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form additional fused ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various chemical reactions .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with fused ring structures, such as:

The uniqueness of 3-(5-CHLORO-2-METHOXYPHENYL)-6-{[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-YL}-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups and fused ring structures, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-(tetrazolo[1,5-a]pyridin-7-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN8OS/c1-25-11-3-2-9(16)7-10(11)13-18-19-15-24(13)20-14(26-15)8-4-5-23-12(6-8)17-21-22-23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOPNMULNHRKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC5=NN=NN5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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